molecular formula C12H16N2OS B296588 4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one

4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one

Cat. No. B296588
M. Wt: 236.34 g/mol
InChI Key: OKZFQZIQODCWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a piperazine ring and a cyclohexadienone ring. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one have been investigated in various studies. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to modulate the immune system by increasing the production of cytokines and chemokines. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one in lab experiments include its potential as a therapeutic agent and its ability to modulate various signaling pathways in cells. The compound has been shown to have anticancer, antiviral, and antibacterial activities, and it has also been shown to have potential as a neuroprotective agent. The limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one. One direction is to investigate the potential of the compound as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of the compound in more detail, to better understand how it modulates various signaling pathways in cells. Additionally, future research could focus on developing more efficient methods for synthesizing the compound and improving its solubility in water.

Synthesis Methods

The synthesis of 4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one has been reported in the literature using various methods. One of the most common methods involves the reaction of piperazine with 2,5-dien-1-one in the presence of sulfur and a base. Another method involves the reaction of piperazine with 2,5-dien-1-one in the presence of a thiol and a base. The compound can also be synthesized using other methods such as the reaction of piperazine with an aldehyde and a ketone in the presence of a base.

Scientific Research Applications

4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one has been widely used in scientific research due to its potential as a therapeutic agent. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been shown to have potential as a neuroprotective agent and as a modulator of the immune system. The compound has been used in various in vitro and in vivo studies to investigate its potential as a therapeutic agent.

properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H16N2OS/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,16H,6-9H2,1H3

InChI Key

OKZFQZIQODCWBU-UHFFFAOYSA-N

Isomeric SMILES

CN1CCN(CC1)C(=C2C=CC(=O)C=C2)S

SMILES

CN1CCN(CC1)C(=C2C=CC(=O)C=C2)S

Canonical SMILES

CN1CCN(CC1)C(=C2C=CC(=O)C=C2)S

Origin of Product

United States

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